molecular formula C12H21NO3 B12886574 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol CAS No. 61212-12-2

2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol

Katalognummer: B12886574
CAS-Nummer: 61212-12-2
Molekulargewicht: 227.30 g/mol
InChI-Schlüssel: CMUSYKOPHWMXBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring substituted with a butyl group and a methoxy group, which contributes to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with butylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .

Wissenschaftliche Forschungsanwendungen

2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The butyl and methoxy groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Butylamino)ethanol: Lacks the furan ring and methoxy group, resulting in different chemical properties.

    5-Methoxyfuran-2-carbaldehyde: Contains the furan ring and methoxy group but lacks the butylaminoethanol moiety.

    Tetrahydrofuran derivatives: Reduced form of furan compounds with different reactivity

Uniqueness

2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol is unique due to its combination of a furan ring, butyl group, and methoxy group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Eigenschaften

CAS-Nummer

61212-12-2

Molekularformel

C12H21NO3

Molekulargewicht

227.30 g/mol

IUPAC-Name

2-[butyl-[(5-methoxyfuran-2-yl)methyl]amino]ethanol

InChI

InChI=1S/C12H21NO3/c1-3-4-7-13(8-9-14)10-11-5-6-12(15-2)16-11/h5-6,14H,3-4,7-10H2,1-2H3

InChI-Schlüssel

CMUSYKOPHWMXBY-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCO)CC1=CC=C(O1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.